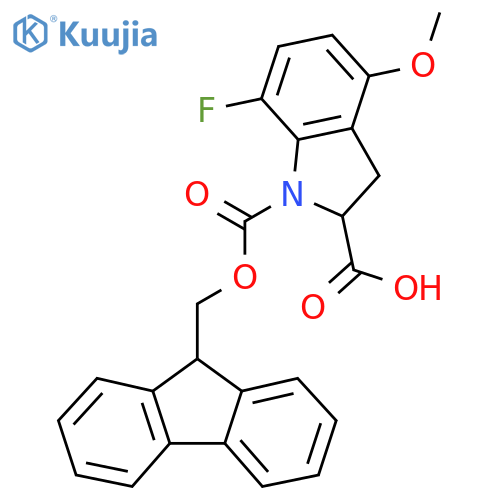

Cas no 2580183-37-3 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid)

1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

- 2580183-37-3

- EN300-27724785

- 1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

-

- インチ: 1S/C25H20FNO5/c1-31-22-11-10-20(26)23-18(22)12-21(24(28)29)27(23)25(30)32-13-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-11,19,21H,12-13H2,1H3,(H,28,29)

- InChIKey: WJJPANXFJQJFTA-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C2=C1N(C(=O)OCC1C3C=CC=CC=3C3=CC=CC=C13)C(C(=O)O)C2)OC

計算された属性

- せいみつぶんしりょう: 433.13255090g/mol

- どういたいしつりょう: 433.13255090g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 696

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 76.1Ų

1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27724785-0.25g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |

2580183-37-3 | 95.0% | 0.25g |

$1948.0 | 2025-03-20 | |

| Enamine | EN300-27724785-10g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |

2580183-37-3 | 10g |

$9105.0 | 2023-09-10 | ||

| Enamine | EN300-27724785-0.1g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |

2580183-37-3 | 95.0% | 0.1g |

$1863.0 | 2025-03-20 | |

| Enamine | EN300-27724785-10.0g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |

2580183-37-3 | 95.0% | 10.0g |

$9105.0 | 2025-03-20 | |

| Enamine | EN300-27724785-0.05g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |

2580183-37-3 | 95.0% | 0.05g |

$1779.0 | 2025-03-20 | |

| Enamine | EN300-27724785-1g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |

2580183-37-3 | 1g |

$2118.0 | 2023-09-10 | ||

| Enamine | EN300-27724785-1.0g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |

2580183-37-3 | 95.0% | 1.0g |

$2118.0 | 2025-03-20 | |

| Enamine | EN300-27724785-5.0g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |

2580183-37-3 | 95.0% | 5.0g |

$6140.0 | 2025-03-20 | |

| Enamine | EN300-27724785-0.5g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |

2580183-37-3 | 95.0% | 0.5g |

$2033.0 | 2025-03-20 | |

| Enamine | EN300-27724785-2.5g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |

2580183-37-3 | 95.0% | 2.5g |

$4150.0 | 2025-03-20 |

1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid 関連文献

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acidに関する追加情報

Introduction to 1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (CAS No. 2580183-37-3)

1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid, identified by its CAS number 2580183-37-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a fused indole core with functional groups that enhance its potential as a pharmacophore. The presence of a fluorenylmethoxycarbonyl (Fmoc) group and fluoro substituents at strategic positions within the molecule underscores its structural complexity and versatility.

The Fmoc group is particularly noteworthy, as it is commonly employed in peptide synthesis as an amino acid protecting group. However, in the context of this compound, the Fmoc moiety may serve a different purpose, such as modulating solubility or enhancing metabolic stability. The fluoro substitution at the 7-position of the indole ring is another critical feature, as fluorine atoms are frequently incorporated into drug molecules to improve binding affinity, reduce metabolic degradation, and extend half-life. The methoxy groups at the 4-position and the dihydroindole backbone further contribute to the compound's unique chemical profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological targets more effectively. Studies suggest that the 1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid may exhibit promising activities against various enzymes and receptors implicated in diseases such as cancer and neurodegeneration. The combination of structural elements derived from natural products and synthetic modifications has led to a growing interest in exploring its pharmacological potential.

In particular, the indole scaffold is well-documented for its role in medicinal chemistry due to its presence in numerous bioactive natural products and approved drugs. The modification of this scaffold by introducing fluorine atoms and other functional groups has been a fruitful strategy for generating novel therapeutic agents. For instance, related compounds have shown inhibitory effects on kinases and other enzymes involved in signal transduction pathways. The fluorenylmethoxycarbonyl group may also influence the compound's pharmacokinetic properties, potentially enhancing oral bioavailability or reducing clearance rates.

The synthesis of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid presents unique challenges due to its complex structure. Multi-step synthetic routes involving palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and protection-deprotection strategies are often employed to achieve high yields and purity. Advances in synthetic methodologies have made it possible to produce such compounds on a larger scale, facilitating further biological evaluation.

Current research efforts are focused on understanding how structural modifications can fine-tune the biological activity of this compound. For example, studies have explored analogs with varying degrees of fluorination or different substituents at the indole core. These studies not only aim to identify more potent derivatives but also to elucidate the mechanism of action for lead compounds that show promising results in vitro or in vivo. High-throughput screening (HTS) approaches have been particularly valuable in identifying new scaffolds for drug discovery.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated aromatic rings often enhance binding interactions by increasing lipophilicity and reducing hydrogen bonding capacity while maintaining electronic properties essential for receptor recognition. In 1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid, the strategic placement of fluorine atoms likely contributes to its observed selectivity against certain biological targets over others.

The Fmoc group, while primarily known for its utility in peptide synthesis, may also play a role in stabilizing reactive intermediates during metabolic processes or enhancing interactions with specific enzymes. This dual functionality makes it an attractive feature for drug designers seeking to develop molecules with prolonged activity or improved resistance to enzymatic degradation.

As computational methods continue to evolve, virtual screening techniques are being increasingly used to predict binding affinities and optimize lead structures before experimental validation becomes necessary. This approach has significantly reduced the time and cost associated with hit identification and lead optimization phases of drug development programs.

The broader significance of this compound lies in its potential as a building block for more complex molecules with enhanced therapeutic profiles. By leveraging its unique structural features—such as the indole core combined with fluorenylmethoxycarbonyl protection—the pharmaceutical industry can generate libraries of derivatives for further exploration.

In conclusion,1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole -2-carboxylic acid (CAS No. 2580183 -37 -3) represents an intriguing example of how structural complexity can be harnessed for therapeutic benefit through careful design and optimization efforts by medicinal chemists worldwide.

2580183-37-3 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid) 関連製品

- 2167685-70-1(1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol)

- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)

- 1213306-62-7(4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol)

- 2248379-04-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate)

- 2248320-86-5(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-methyl 2-fluorobenzene-1,4-dicarboxylate)

- 923121-80-6(N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide)

- 2137729-34-9(3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-)

- 2171878-55-8(5-3-(aminomethyl)phenylpyridine-2-carbaldehyde)

- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)

- 1999688-96-8(4-(tert-butoxy)-6-fluoropyrimidin-5-amine)